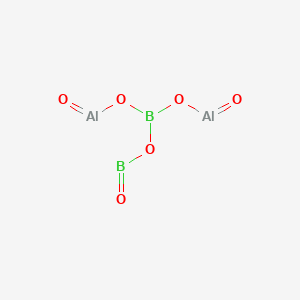
2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dicyanovinyl group, a methylphenyl group, and a terephthalate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate typically involves multiple steps. One common method includes the reaction of 4-(2,2-dicyanovinyl)-3-methylphenylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate product. This intermediate is then reacted with methyl terephthalate in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate involves its interaction with specific molecular targets and pathways. The dicyanovinyl group can act as an electron acceptor, while the methylphenyl group can participate in various chemical interactions. These properties enable the compound to modulate biological processes and chemical reactions effectively.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(2,2-dicyanovinyl)amino]-4-methylthiophene-3-carboxylate
- 2-[4-(2,2-dicyanovinyl)-N-ethyl-3-methylaniline]ethyl carbanilate
Uniqueness
2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
41284-31-5 |
|---|---|
Fórmula molecular |
C24H23N3O4 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
4-O-[2-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]ethyl] 1-O-methyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H23N3O4/c1-4-27(22-10-9-21(17(2)13-22)14-18(15-25)16-26)11-12-31-24(29)20-7-5-19(6-8-20)23(28)30-3/h5-10,13-14H,4,11-12H2,1-3H3 |
Clave InChI |
YUBMQECDGDMIIE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


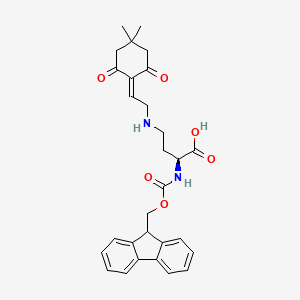
![5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B13821319.png)

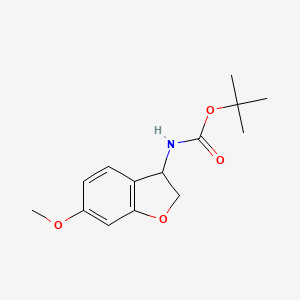
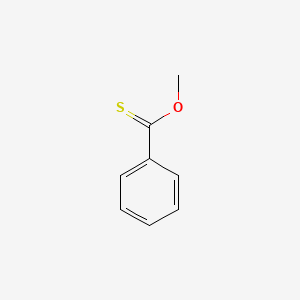

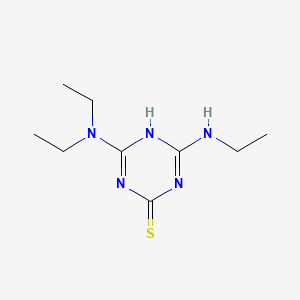
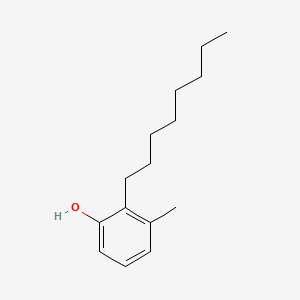

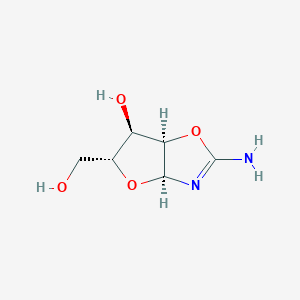
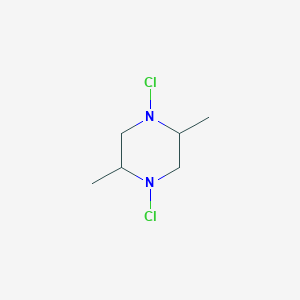
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)

